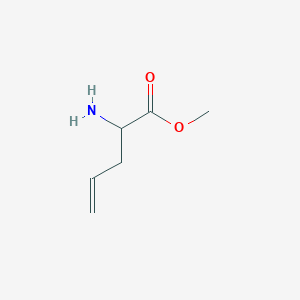

Methyl 2-aminopent-4-enoate

Description

Significance as a Chiral Building Block for Advanced Molecular Construction

When in its chiral form, such as (S)-Methyl 2-aminopent-4-enoate, the compound becomes a powerful tool for asymmetric synthesis. chemscene.com The defined stereochemistry at the alpha-carbon is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The terminal alkene functionality provides a site for various reactions, including cross-coupling and metathesis, enabling the elongation and diversification of the carbon skeleton. orgsyn.orgorgsyn.org

One common synthetic route to access the chiral form involves starting with a protected amino acid derivative, such as N-(Boc)-L-allylglycine, which is then esterified. The Boc (tert-butoxycarbonyl) protecting group is instrumental in peptide synthesis, allowing for the selective formation of peptide bonds. The synthesis of (S)-Methyl 2-aminopent-4-enoate hydrochloride can be achieved by treating tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate with dry hydrogen chloride gas in dichloromethane (B109758). orgsyn.orgorgsyn.org

Table 1: Key Reactions and Starting Materials for Chiral Synthesis

| Reaction Type | Starting Material | Reagents | Product |

| Boc-Protection | (S)-2-aminopent-4-enoic acid | Boc-anhydride | N-(Boc)-(S)-2-aminopent-4-enoic acid |

| Esterification | N-(Boc)-(S)-2-aminopent-4-enoic acid | DCC/DMAP | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

| Deprotection | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | Dry HCl | (S)-Methyl 2-aminopent-4-enoate hydrochloride |

Data sourced from multiple chemical synthesis guides.

Role in the Synthesis of Nitrogen Heterocycles and Amino Acid Derivatives

Methyl 2-aminopent-4-enoate is a key precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov These structures are prevalent in many natural products and pharmaceuticals. The amino group can participate in cyclization reactions to form rings, while the alkene can be functionalized to introduce further complexity. For instance, it can be used in the synthesis of pyrroles and other five-membered nitrogen heterocycles through cascade reactions. nih.gov

Furthermore, this compound is extensively used to create a wide range of non-natural amino acid derivatives. orgsyn.org The double bond can be subjected to various transformations, such as oxidation to form carboxylic acids or reduction. smolecule.com The amino group can undergo nucleophilic substitution with alkyl halides or acyl chlorides to produce substituted amines or amides. smolecule.com These modifications allow for the synthesis of novel amino acids with tailored properties for applications in drug discovery and material science.

Table 2: Applications in Synthesis

| Product Class | Synthetic Application |

| Nitrogen Heterocycles | Precursor for pyrroles, isoindolones, carbazoles, etc. nih.govrsc.org |

| Amino Acid Derivatives | Synthesis of macrocyclic dipeptide β-turn mimics, azabicyclo[X.Y.0]alkanone amino acids. orgsyn.org |

| Peptides | Incorporation into peptide chains to create novel polypeptides. |

| Pharmaceutical Intermediates | Used in the development of drugs targeting specific biological pathways. smolecule.com |

Information compiled from various organic synthesis publications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQZRHILTYGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446685 | |

| Record name | methyl 2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70837-19-3 | |

| Record name | methyl 2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Aminopent 4 Enoate

Chemo- and Regioselective Preparations

The synthesis of methyl 2-aminopent-4-enoate presents a challenge in chemo-selectivity due to the presence of multiple reactive sites: the nucleophilic amino group, the electrophilic ester carbonyl, and the reactive terminal double bond. Achieving selective transformations requires careful control of reaction conditions and often involves the use of protecting groups.

The most common strategy to achieve chemo-selectivity is the protection of the amine functionality. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. For instance, the synthesis of the protected precursor, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, is typically achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection strategy allows for subsequent modifications at the ester or alkene moieties without interference from the amino group. Deprotection using reagents like dry hydrogen chloride gas in dichloromethane (B109758) then yields the desired this compound hydrochloride salt. orgsyn.orgorgsyn.org

Regioselectivity becomes critical in reactions involving the addition of substituents. For example, in the synthesis of precursors, base-catalyzed hydrolysis of a dicarboxylate can be performed regioselectively to yield a specific mono-acid, which can then be further functionalized. sci-hub.se The inherent reactivity of the terminal alkene also allows for regioselective additions, such as hydroboration or epoxidation, which can be directed by the choice of reagents and catalysts.

Stereoselective Approaches to Enantiopure this compound

Producing enantiomerically pure this compound is crucial for its use in synthesizing biologically active molecules. Several strategies have been developed to control the stereochemistry at the α-carbon.

Asymmetric catalysis offers a powerful method for establishing the chiral center in a single step with high enantioselectivity. Transition metal-catalyzed reactions, particularly those involving nickel and palladium, have proven effective.

One notable approach is the enantioselective intramolecular C–H bond amination catalyzed by nickel complexes. nih.gov Using a chiral bisoxazoline (BOX) ligand, this method can generate substituted pyrrolidines from azide (B81097) precursors. nih.gov While not a direct synthesis of the acyclic target, the principles are applicable. For instance, nickel-catalyzed allylic amination using chiral phosphine (B1218219) ligands like (R)-MeO-BIPHEP can produce related vinylglycinol derivatives with high enantiomeric excess (up to 97% ee after recrystallization), which can then be converted to the desired amino acid. researchgate.net

Palladium-catalyzed allylic amination is another key strategy. This method introduces the amino group stereoselectively into an olefinic precursor, establishing the chiral center.

Table 1: Asymmetric Amination Catalysis Data

| Catalyst System | Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ni(I) Complex | Trityl-substituted bisoxazoline (TrHBOX) | 4-aryl-2-methyl-2-azidopentanes | 29-87% | Up to 73% | nih.gov |

| Ni(cod)₂ | (R)-MeO-BIPHEP | Allylic carbonate | - | 75% (97% after one recrystallization) | researchgate.net |

Chiral auxiliaries are compounds that temporarily attach to a substrate to direct the stereochemical outcome of a reaction, after which they are removed. This method has been successfully applied to the synthesis of enantiopure α-allyl-α-amino acids. rsc.org

A highly effective method involves the stereoselective allylation of oxazolidinones derived from ferrocene. rsc.orgrsc.orgox.ac.uk In this approach, a range of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones are treated with a strong base like lithium diisopropylamide (LDA) to form an enolate. rsc.orgox.ac.uk Subsequent reaction with allyl bromide proceeds with exceptional stereocontrol (>98% diastereomeric excess), with the allyl group adding anti to the bulky ferrocenyl group. rsc.orgox.ac.uk The chiral auxiliary is then cleaved via hydrolysis, for example with an acidic ion exchange resin, to yield the enantiomerically pure (R)- or (S)-2-alkyl-2-aminopent-4-enoic acid. rsc.orgox.ac.uk Other chiral auxiliaries derived from ephedrine, menthone, and camphor (B46023) have also been utilized in similar diastereoselective syntheses. orgsyn.orgorgsyn.org

Table 2: Chiral Auxiliary-Mediated Allylation

| Chiral Auxiliary | Key Reagents | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| 2-Ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-one | LDA, Allyl bromide | >98% | rsc.orgrsc.orgox.ac.uk |

| Ephedrine-derived imidazolidinone glycinimides | - | - | orgsyn.orgorgsyn.org |

Resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a particularly powerful technique that leverages the high stereospecificity of enzymes.

In one approach, a racemic mixture of N-acylated 2-aminopent-4-enoic acid is treated with an immobilized enzyme, such as penicillin acylase. The enzyme selectively catalyzes the deacylation of the (R)-enantiomer, leaving the desired acylated (S)-enantiomer untouched. The two compounds, now having different chemical properties, can be easily separated. This method, while scalable, can result in moderate yields (e.g., 58%) due to the nature of kinetic resolution where the maximum theoretical yield for the desired enantiomer is 50%. Another study utilized Acylase I from Aspergillus melleus for the enzymatic resolution of an amide derivative, which was crucial for separating the desired (S,S)-enantiomer from other stereoisomers. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Olefinic Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions like the Suzuki-Miyaura coupling are widely used to construct complex molecules from simpler precursors. uwindsor.canih.gov These methods are highly relevant for synthesizing the olefinic precursors of this compound.

A notable example is the zinc-mediated, palladium-catalyzed cross-coupling of a protected serine-derived iodide with vinyl bromide. orgsyn.org This reaction efficiently constructs the crucial C-C bond to form the terminal alkene. The process involves the formation of an organozinc reagent from tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, which then undergoes a Negishi-like coupling with vinyl bromide in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand like tri(o-tolyl)phosphine. orgsyn.org

Similarly, palladium catalysts are used for C-N bond formation. beilstein-journals.org A study on the synthesis of (S)-2-aminopent-4-enoic acid hydrochloride employed a palladium-catalyzed allylic amination using Pd(PPh₃)₄ as the catalyst to introduce a benzylamine (B48309) group to an allylic bromide precursor. Subsequent deprotection yielded the target amino acid.

Table 3: Palladium-Catalyzed Reactions for Precursor Synthesis

| Reaction Type | Palladium Source | Ligand | Substrates | Reference |

|---|---|---|---|---|

| C-C Cross-Coupling | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | Organozinc reagent, Vinyl bromide | orgsyn.org |

Alternative Synthesis Pathways and Scalability Considerations

Another advanced strategy involves ring-closing metathesis using a Grubbs catalyst, as described in a patent for synthesizing related cyclic structures. google.com The synthesis of methyl (S)-2-azidopent-4-enoate from (S)-2-aminopent-4-enoic acid represents another pathway, where the azide can be later reduced to the amine. ru.nl

For large-scale industrial production, scalability is a primary concern. Methods that utilize continuous flow reactors are particularly attractive as they allow for precise control over reaction parameters and can improve efficiency and safety. A patented process describes the hydrolysis of a Boc-protected ester intermediate in a tubular reactor, achieving 95% conversion in just 10 minutes and allowing for direct crystallization of the product. Furthermore, the implementation of solvent recovery and recycling systems is crucial for making the synthesis more economical and environmentally friendly on an industrial scale.

Stereochemical Control and Enantiopurity in Methyl 2 Aminopent 4 Enoate Chemistry

Strategies for Achieving High Enantiomeric Excess

Achieving high enantiomeric excess (ee) in the synthesis of methyl 2-aminopent-4-enoate is paramount for its use as a chiral building block. Several strategies have been developed to obtain this compound in an enantiomerically pure or enriched form.

One common approach is asymmetric synthesis from chiral precursors . For instance, (S)-2-aminopent-4-enoic acid hydrochloride can be synthesized from L-serine. This method involves the replacement of the hydroxyl group with an allyl moiety via a Mitsunobu reaction, followed by esterification and salt formation, achieving an enantiomeric excess of over 98%. Another strategy involves the use of chiral auxiliaries. For example, treatment of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with a base followed by allyl bromide leads to highly stereoselective allylation. ox.ac.uk Subsequent hydrolysis yields enantiomeric (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess. ox.ac.uk

Enzymatic resolution of racemic mixtures presents another viable route. Penicillin acylase can be used to selectively deacylate the (R)-enantiomer of a suitable N-acyl derivative, leaving the desired (S)-enantiomer intact. While this method is scalable, it may result in lower yields due to incomplete enzymatic activity.

Catalytic asymmetric synthesis offers a powerful and efficient method for generating enantiomerically enriched this compound. This can involve the use of chiral catalysts in reactions such as the asymmetric addition of methanol (B129727) to phenylmethylketene in the presence of a chiral polymer. researchgate.net The enantioselectivity can be influenced by the structure of the chiral polymer and the solvent used. researchgate.net Anion-binding catalysis, utilizing dual hydrogen-bond donors (HBDs), represents a newer strategy that can effect an SN2 substitution to generate α-allyl amino esters with high enantio- and diastereoselectivity.

Below is a table summarizing various synthetic strategies and their effectiveness in achieving high enantiomeric excess.

| Strategy | Key Features | Reported Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis from Chiral Precursor (L-serine) | Multi-step synthesis involving a Mitsunobu reaction. | >98% | |

| Chiral Auxiliary (Ferrocenyl oxazolidinone) | Stereoselective allylation followed by hydrolysis. | >98% de | ox.ac.uk |

| Enzymatic Resolution (Penicillin acylase) | Selective deacylation of one enantiomer from a racemic mixture. | - | |

| Catalytic Asymmetric Synthesis (Chiral polymer) | Asymmetric addition of methanol to a ketene. | Up to 27% | researchgate.net |

| Anion-Binding Catalysis (Dual HBDs) | SN2 substitution with high stereocontrol. | High |

Diastereomeric Ratio Analysis and Control in Derivative Synthesis

When this compound is used as a scaffold to create more complex molecules with additional stereocenters, controlling the diastereomeric ratio of the products is crucial. The analysis and control of diastereoselectivity are key challenges in the synthesis of its derivatives.

The diastereomeric ratio of products derived from this compound can be determined using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy . scielo.org.mx By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum of the crude product, the ratio can be accurately calculated. scielo.org.mx In some cases, derivatization reactions followed by Gas Chromatography/Mass Spectrometry (GC/MS) are employed to facilitate the separation and quantification of diastereomers. wiley-vch.de

Several factors influence the diastereomeric ratio in reactions involving this compound derivatives. The choice of base, solvent, and reaction temperature can significantly impact the stereochemical outcome. For instance, in the alkylation of chiral glycinate (B8599266) derivatives, the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (B95107) (THF) at -78°C leads to the formation of two diastereomeric products. scielo.org.mx The ratio of these diastereomers is dependent on the specific electrophile used. scielo.org.mx For example, alkylation with allyl bromide resulted in a 35:65 diastereomeric ratio. scielo.org.mx

The nature of the protecting group on the amino functionality also plays a vital role in directing the stereoselectivity. For example, in the conjugate addition of HOBt to E-α,β-unsaturated γ-amino acids, the resulting diastereomeric ratio of the methyl esters was analyzed after esterification. rsc.org

The following table presents examples of diastereomeric ratios obtained in the synthesis of derivatives from chiral glycinates.

| Electrophile | Base | Diastereomeric Ratio | Reference |

| Methyl iodide | LiHMDS | 33:67 | scielo.org.mx |

| Benzyl bromide | LiHMDS | 26:74 | scielo.org.mx |

| Allyl bromide | LiHMDS | 35:65 | scielo.org.mx |

Impact of Stereochemistry on Downstream Synthetic Pathways

The stereochemical configuration of the starting material can determine the feasibility and efficiency of certain synthetic pathways. For example, the use of enantiomerically pure (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids, obtained from stereoselective functionalization, allows for the synthesis of complex molecules with defined stereochemistry. ox.ac.uk The hydrolysis of 4,4-disubstituted oxazolidinones with high diastereomeric excess directly yields these enantiomerically enriched amino acids, which are valuable intermediates. ox.ac.ukresearchgate.net

In ring-closing metathesis reactions, the stereochemistry of the precursor, such as a derivative of this compound, is critical for establishing the stereochemistry of the resulting cyclic product. researchgate.net For instance, the synthesis of trans-(3S)-amino piperidines utilizes a protected D-serine as the starting material to control the absolute stereochemistry. researchgate.net

Furthermore, the stereochemistry of this compound derivatives can influence their reactivity and the stereochemical outcome of subsequent reactions. For example, the aldol (B89426) reaction of the lithium enolate of a chiral oxazolidinone derived from this amino acid with an aldehyde proceeds with high diastereoselectivity, leading to the formation of β-hydroxy-α-amino acid derivatives with excellent stereochemical control. ox.ac.ukresearchgate.net This highlights how the initial stereocenter directs the formation of a new one.

The impact of stereochemistry is also evident in the synthesis of heterocyclic compounds. The intramolecular cyclization of derivatives of 2-amino-pent-4-enoic acid can show temperature-dependent stereoselectivity, yielding either the cis- or trans-oxazolidinone preferentially. ox.ac.uk This demonstrates that reaction conditions can be tuned to favor a specific diastereomer, leveraging the inherent stereochemistry of the starting material.

Mechanistic Elucidation of Reactions Involving Methyl 2 Aminopent 4 Enoate

Investigation of Reaction Pathways with Nitrogenous Reagents

The reactivity of methyl 2-aminopent-4-enoate with nitrogenous reagents is a key area of study, particularly in the synthesis of complex nitrogen-containing heterocycles. The primary amine of the molecule can act as a potent nucleophile, initiating a variety of reaction cascades.

One significant pathway involves the aza-Michael addition to electrophilic nitroalkenes. In these reactions, the amino group of a pentenoate derivative attacks the β-carbon of a nitrostyrene. mdpi.com This initial conjugate addition forms a new carbon-nitrogen bond and generates an intermediate that can undergo further transformations. For instance, this adduct can participate in a second, intramolecular Michael addition, leading to the formation of tetrasubstituted piperidines. mdpi.com The reaction is often mediated by organocatalysts, such as Cinchona-alkaloid-based thioureas, which can control the stereochemical outcome of the product. mdpi.com

Another important reaction pathway involves the condensation of the primary amine with aldehydes to form an imine or enamine intermediate. This transient species is central to reactions like the aza-Prins cyclization, a powerful method for constructing piperidine (B6355638) rings. gre.ac.uk The formation of the iminium ion from the intermediate is a critical step that precedes the cyclization with the pendant allyl group. gre.ac.uk Furthermore, the amine can react with aryl azido (B1232118) aldehydes, though this can lead to competition if other primary amines are present. wgtn.ac.nz These pathways highlight the versatility of the amino group in forming key intermediates for the synthesis of diverse heterocyclic structures.

Understanding the Reactivity Profile of the Allylic Amine Moiety

This compound possesses a bifunctional nature, characterized by the nucleophilic primary amine and the reactive terminal alkene of the allyl group. This duality governs its reactivity profile, allowing it to serve as a versatile building block in organic synthesis.

The primary amine functionality readily participates in nucleophilic substitution and addition reactions. It can be acylated by acyl chlorides or activated carboxylic acids to form amides, or alkylated with alkyl halides. smolecule.com This reactivity is fundamental to its use in peptide synthesis, where it can be coupled with other amino acids. orgsyn.org For instance, Boc-L-Ala can be coupled with the hydrochloride salt of (S)-methyl 2-aminopent-4-enoate using a coupling agent like HATU to form a dipeptide. orgsyn.org

The allylic portion of the molecule, containing the C=C double bond, is susceptible to a range of transformations. It is a key component in various cyclization reactions, including transition-metal-catalyzed processes. gre.ac.uknih.gov The double bond can be reduced to a single bond to yield saturated derivatives or oxidized to form oxo derivatives. smolecule.com The interplay between the amine and the allyl group is crucial in intramolecular reactions, where the amine or a derivative thereof can react with the alkene, often facilitated by a metal catalyst or acidic conditions, to form heterocyclic systems. gre.ac.uknih.gov This unique structure, a homoallylic amine, is a valuable platform for generating stereochemically complex piperidines and related alkaloids. gre.ac.uk

Role as a Nucleophile in Complex Reaction Cascades

The nucleophilicity of the amino group in this compound is instrumental in initiating complex reaction cascades, enabling the construction of polyfunctionalized molecules from simple precursors. A prime example is its role in asymmetric cascade aza-Michael/Michael additions. mdpi.com

In this type of cascade, a derivative, 5-aminopent-2-enoate, acts as the nitrogen nucleophile, initiating the sequence by adding to a nitroalkene like nitrostyrene. mdpi.com This first step, an intermolecular aza-Michael reaction, creates a new stereocenter and forms an intermediate product. This intermediate is designed so that it can immediately undergo a second, intramolecular Michael addition. mdpi.com This cyclization step, often mediated by the same organocatalyst, results in the formation of a highly substituted piperidine ring system. mdpi.com The efficiency of this cascade lies in the formation of multiple C-N and C-C bonds in a single synthetic operation.

The table below outlines the results from testing various Cinchona-alkaloid-based thiourea (B124793) catalysts in such a cascade reaction, demonstrating the catalyst's influence on diastereoselectivity and enantioselectivity.

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Thiourea Catalyst 116 | Low | High | mdpi.com |

| Other Cinchona-based Thioureas | Similar (Low) | Similar (High) | mdpi.com |

This role as an initial nucleophile is critical for other cascade reactions as well. For example, the formation of an enamine intermediate, resulting from the nucleophilic attack of the amine on a carbonyl compound, can be the entry point into complex organocatalytic cycles that lead to polyfunctionalized products. mdpi.com

Cobalt-Substrate Interactions in Intramolecular Cyclizations

Cobalt catalysis has emerged as a cost-effective and powerful tool for mediating intramolecular cyclizations, and substrates similar to this compound are excellent candidates for these transformations. nih.gov Specifically, nitrogen-tethered 1,6-enynes can undergo cobalt-catalyzed reductive coupling to produce substituted tetrahydropyrroles with high yield and enantioselectivity. nih.gov

The mechanism of these cyclizations involves intricate interactions between the cobalt catalyst and the substrate. Theoretical studies, such as Density Functional Theory (DFT), suggest that the catalytic cycle is initiated by the formation of a Co(I) complex. nih.gov The key mechanistic step is the oxidative cyclization of the enyne substrate by this LCo(I) species, which is found to be more favorable than other potential pathways like the oxidative addition of water. nih.gov This step forms a cobaltacyclopentene intermediate. For related arylative cyclizations, the proposed mechanism involves the insertion of an alkyne into an arylcobalt species, followed by a 1,4-cobalt migration and subsequent intramolecular nucleophilic addition of the organocobalt species onto a pendant carbonyl group. ntu.edu.sg

In electrochemical variants of these reactions, a sacrificial anode (e.g., Zn) and a cathode (e.g., Ni foam) are used, with water often serving as the hydride source. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. The optimization of these reaction conditions is a key aspect of developing effective cyclization protocols.

The following table summarizes the optimization of conditions for a cobalt-catalyzed enantioselective intramolecular reductive coupling of an enyne, demonstrating the effect of different chiral ligands on the reaction's success.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | (S)-BINAP (L1) | 19 | 53 | nih.gov |

| 2 | L8 | Good | High | nih.gov |

Furthermore, cobalt-salen catalysts have been employed in aerobic aminocyclization reactions of unsaturated N-acyl sulfonamides to synthesize functionalized γ- and δ-lactams. nih.gov In these cases, the reaction proceeds under an oxygen atmosphere, and the choice of cobalt catalyst and reaction temperature significantly impacts the product yield. nih.gov These examples underscore the critical role of cobalt-substrate interactions in directing the course and stereochemical outcome of complex intramolecular cyclizations.

Transformative Applications of Methyl 2 Aminopent 4 Enoate As a Versatile Synthetic Intermediate

Synthesis of Biologically Active Molecules

Methyl 2-aminopent-4-enoate serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both an amine and an ester group, along with a terminal alkene, allows for a range of chemical transformations.

Construction of Nitrogen-Containing Heterocycles (e.g., Piperidines)

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. One of the key applications is in the construction of piperidine (B6355638) rings through ring-closing metathesis. This reaction strategy leverages the terminal alkene and the nitrogen atom (after suitable derivatization) to form the cyclic structure. For instance, N-protected derivatives of this compound can undergo ring-closing metathesis to afford substituted dihydropyridines, which can then be reduced to the corresponding piperidines. This approach provides a powerful tool for accessing a diverse array of substituted piperidines with potential applications in medicinal chemistry.

Precursor to Pipecolic Acid Derivatives

Pipecolic acid and its derivatives are important constituents of various natural products and pharmaceuticals, exhibiting a range of biological activities. This compound can be effectively utilized as a precursor for the stereoselective synthesis of pipecolic acid derivatives. The synthetic strategy often involves the cyclization of the amino acid derivative. For example, the double bond in this compound can be subjected to hydroformylation followed by reductive amination to furnish the piperidine ring of pipecolic acid. Asymmetric hydrogenation of the olefinic bond can also be employed to introduce chirality, leading to the formation of enantiomerically enriched pipecolic acid derivatives.

Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the use of versatile and readily available starting materials. This compound has proven to be a valuable intermediate in the synthesis of several natural products. Its utility stems from its ability to introduce a C5 amino acid fragment, which can be further elaborated to construct the carbon skeleton of the target molecule. While specific examples of its direct use in the total synthesis of major natural products are not extensively documented in readily available literature, its role as a precursor to key fragments, such as substituted piperidines and other amino acid derivatives, underscores its importance in this field.

Fabrication of Pharmaceutical Intermediates and Lead Compounds

In the realm of drug discovery and development, this compound serves as a valuable starting material for the fabrication of pharmaceutical intermediates and lead compounds. Its chemical functionality allows for its incorporation into a wide range of molecular scaffolds that are of interest in medicinal chemistry. The primary amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups, providing further opportunities for structural diversification. The terminal alkene offers a handle for a variety of chemical transformations, including metathesis, hydrogenation, and addition reactions. This versatility makes this compound an attractive building block for generating libraries of compounds for high-throughput screening and lead optimization.

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their conformational stability, proteolytic resistance, and biological activity. This compound, as an unsaturated amino acid ester, can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The presence of the double bond in the side chain can be exploited for post-synthetic modifications, such as cross-linking to generate cyclic peptides or for the attachment of reporter groups or other functionalities. Furthermore, the unique conformational properties imparted by the unsaturated side chain can influence the secondary structure of the resulting peptidomimetics, leading to compounds with tailored biological profiles.

Derivatization for Novel Chemical Entities and Functional Materials

The chemical reactivity of this compound makes it a suitable platform for the development of novel chemical entities and functional materials. The terminal alkene can participate in polymerization reactions, leading to the formation of functional polymers with pendant amino acid moieties. These polymers may find applications in areas such as biomaterials and drug delivery. The amino and ester groups can be modified to introduce a variety of functional groups, allowing for the synthesis of new molecules with tailored properties. For example, derivatization of the amino group with photoresponsive or electroactive moieties could lead to the development of novel functional materials with applications in sensors or molecular switches.

| Compound Name | Molecular Formula | Key Synthetic Application |

| This compound | C6H11NO2 | Versatile synthetic intermediate |

| Piperidines | C5H11N (unsubstituted) | Nitrogen-containing heterocycles |

| Pipecolic Acid | C6H11NO2 | Non-proteinogenic amino acid |

Catalytic Systems in the Synthesis and Functionalization of Methyl 2 Aminopent 4 Enoate

Organocatalytic Applications (e.g., Isothiourea-Catalyzed Reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Among these, isothiourea catalysts have demonstrated remarkable efficacy in reactions involving methyl 2-aminopent-4-enoate and its derivatives.

A prominent application is the catalytic asymmetric orgsyn.org-rearrangement of allylic ammonium (B1175870) ylides. scispace.com This process is a versatile method for synthesizing stereodefined unnatural α-amino acid derivatives. scispace.com In a key study, the isothiourea catalyst Benzotetramisole ((+)-BTM) was shown to promote the rearrangement of allylic quaternary ammonium salts derived from p-nitrophenyl bromoacetate (B1195939) and allylic amines. scispace.com This reaction proceeds through the formation of an ylide, which then undergoes a orgsyn.org-sigmatropic rearrangement to furnish α-amino acid derivatives with a newly formed stereocenter. The reaction exhibits excellent control over both diastereoselectivity and enantioselectivity. scispace.com

The proposed mechanism involves the N-acylation of the isothiourea catalyst by an ester to form a reactive acyl ammonium species. mdpi.com Subsequent deprotonation generates a (Z)-ammonium enolate, which is stabilized and its conformation restricted by non-covalent interactions within the catalyst's chiral environment. mdpi.com This controlled environment dictates the facial selectivity of the ensuing rearrangement.

The versatility of this method is highlighted by its tolerance of various substituents on both the nitrogen atom and the allylic portion of the molecule, consistently delivering products in high yields and with exceptional stereocontrol. scispace.com

Table 1: Isothiourea-Catalyzed Asymmetric orgsyn.org-Rearrangement Data sourced from a study on the rearrangement of allylic ammonium ylides to form amino acid derivatives. scispace.com

| Catalyst | Substrate | Co-catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (-)-Tetramisole∙HCl | p-Nitrophenyl ester ammonium salt | - | Amide derivative | - | 89:11 | 81% |

| (-)-Tetramisole∙HCl | p-Nitrophenyl ester ammonium salt | HOBt | Amide derivative | - | >95:5 | 92% |

| (+)-BTM | p-Nitrophenyl ester ammonium salt | HOBt | Amide derivative | 86% | >95:5 | 98% |

| (+)-BTM | Substrate with piperidine (B6355638) motif | HOBt | Functionalized amino amide | 89% | >95:5 | >99% |

| (+)-BTM | Substrate with morpholine (B109124) motif | HOBt | Functionalized amino amide | 80% | >95:5 | 99% |

Transition Metal Catalysis in Olefinic Modifications (e.g., Palladium, Cobalt)

The terminal alkene group in this compound is a prime site for functionalization using transition metal catalysis. Palladium and cobalt complexes, in particular, have been instrumental in modifying this olefinic bond to introduce new functional groups and build molecular complexity.

Palladium Catalysis Palladium catalysts are widely used for a variety of olefin functionalization reactions. utexas.edu The aza-Wacker oxidation, for instance, is a powerful method for constructing C–N bonds by adding a nitrogen nucleophile across the double bond. utexas.edu This type of transformation can convert the terminal alkene of this compound into more complex amine-containing structures. Another significant palladium-catalyzed reaction is aminoboration, where C–N and C–B bonds are simultaneously installed across the olefin. utexas.edu This provides access to valuable α,β-aminoboronic esters, which are versatile synthetic intermediates. utexas.edu

Furthermore, palladium catalysis is crucial for the synthesis of the parent molecule itself. Zinc-mediated, palladium-catalyzed cross-coupling reactions are employed to prepare N-protected versions of this compound. orgsyn.org The development of palladium-catalyzed chain-walking processes also allows for functionalization at positions remote from the initial double bond, expanding the range of possible modifications. utexas.edujuniperpublishers.com

Table 2: Examples of Palladium-Catalyzed Olefinic Modifications

| Reaction Type | Catalyst System | Substrate Type | Product Type | Significance |

| aza-Wacker Oxidation | Palladium Catalyst | Olefin, Amine | Nitrogen-containing heterocycles | Forms C-N bonds. utexas.edu |

| Aminoboration | Pd/Fe Co-catalysis | Olefin, Amine | α,β-Aminoboronic esters | Forms C-N and C-B bonds in one step. utexas.edu |

| Cross-Coupling | Palladium Catalyst / Zn | Allyl Bromide, Iodoalanine derivative | N-Boc-Allylglycine Methyl Ester | Key step in the synthesis of the core structure. orgsyn.org |

| Oxidative Aminocarbonylation | Palladium Catalyst | Alkynone O-methyloximes, Amines, CO | 4-Carboxamide isoxazoles | Assembly of structurally diverse heterocycles. rsc.org |

Cobalt Catalysis Cobalt catalysts, being more abundant and economical first-row transition metals, have gained attention for C-H bond functionalization and coupling reactions. nih.gov Cobalt-catalyzed reactions can functionalize the olefin in this compound through various mechanisms. For example, cobalt-catalyzed aminoalkylcarbonylation of alkenes provides a direct route to γ-amino acid derivatives. nih.gov This process involves the addition of an α-aminoalkyl radical to the alkene, followed by carbonylation, effectively elongating the carbon chain and introducing a carbonyl group. nih.gov

Additionally, cobalt catalysts can promote the coupling of alkenes with other molecules. nih.gov Chelation-assisted C-H functionalization allows for the arylation of aldimines, and similar principles can be applied to reactions involving alkenes. rsc.org Barbier-type allylations, where a cobalt catalyst facilitates the reaction between an aldimine and an allylic acetate, demonstrate another pathway for forming homoallylic amines, which are structurally related to derivatives of this compound. researchgate.net

Table 3: Examples of Cobalt-Catalyzed Functionalizations

| Reaction Type | Catalyst System | Reactants | Product Type | Significance |

| Aminoalkylcarbonylation | Co(acac)₂, Ligand | Alkenes, Amides, CO | γ-Amino acid derivatives | Direct synthesis of valuable γ-amino acids. nih.gov |

| C-H Functionalization | Co(NO₃)₂, Mn(OAc)₃ | Phosphinic Amides, Alkenes/Alkynes | Functionalized Phosphinic Amides | Couples sp² C-H bonds with unsaturated partners. nih.gov |

| Barbier-Type Allylation | Cobalt Halide, Zn | Aldimines, Allylic Acetates | Homoallylic Amines | Forms C-C bonds to create complex amines. researchgate.net |

Chiral Catalysts for Enantioselective Transformations

Achieving high enantioselectivity in the synthesis and transformation of this compound is critical for its application in pharmaceuticals and biologically active molecules. This is accomplished using a variety of chiral catalysts, which can be broadly categorized into organocatalysts, metal complexes with chiral ligands, and chiral auxiliaries.

Chiral organocatalysts, such as the isothiourea Benzotetramisole, create a well-defined chiral environment that directs the stereochemical outcome of reactions like the orgsyn.org-sigmatropic rearrangement, leading to products with high enantiomeric excess. scispace.com Similarly, cinchona alkaloids and their derivatives are used as organocatalysts in asymmetric cascade reactions to form complex heterocyclic structures with high enantioselectivity. oaepublish.commdpi.com Chiral phosphoric acids (CPAs) represent another class of powerful Brønsted acid catalysts that can facilitate highly enantioselective reactions. researchgate.net

In transition metal catalysis, chirality is typically introduced through chiral ligands that coordinate to the metal center. For example, enantioselective transformations of this compound derivatives have been achieved using ruthenium catalysts. The specific ligand, such as a chiral phosphoramidite (B1245037) or a bisoxazoline (BOX) ligand, creates a chiral pocket around the metal, influencing the approach of the substrate and thereby controlling the stereochemistry of the product. oaepublish.com

An alternative strategy involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate. One such method involves the stereoselective allylation of oxazolidinones derived from ferrocene. ox.ac.uk The bulky ferrocenyl group acts as a stereodirecting group, guiding the incoming allyl group to a specific face of the molecule. Subsequent hydrolysis of the auxiliary releases the enantiomerically enriched α-alkyl-α-aminopent-4-enoic acid. ox.ac.uk

Table 4: Overview of Chiral Catalytic Systems for Enantioselective Transformations

| Catalytic Approach | Catalyst/Auxiliary Example | Reaction Type | Stereochemical Outcome | Reference |

| Organocatalysis | (+)-Benzotetramisole (Isothiourea) | orgsyn.org-Rearrangement | >95:5 dr, >99% ee | scispace.com |

| Organocatalysis | Quinidine (Cinchona Alkaloid) | Formal [4+2]-Cycloaddition | 91% ee | oaepublish.com |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Minisci-type Addition | High enantioselectivity | researchgate.net |

| Chiral Auxiliary | Ferrocenyl-oxazolidinone | Stereoselective Allylation | >98% de | ox.ac.uk |

| Transition Metal Catalysis | Ruthenium catalyst | Enantioselective Transformation | High enantioselectivity |

Future Perspectives and Emerging Research Directions in Methyl 2 Aminopent 4 Enoate Research

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Methyl 2-aminopent-4-enoate and related α,β-unsaturated amino esters, the development of direct catalytic asymmetric methods is a major research focus, moving beyond traditional multi-step routes that often rely on chiral auxiliaries or sensitive reagents like N-protected α-amino aldehydes. acs.org

Emerging research highlights several promising strategies:

Palladium-Catalyzed Asymmetric Allylic Amination (AAA): A significant breakthrough is the use of Pd-catalyzed AAA for the regiospecific synthesis of chiral α,β-unsaturated γ-amino esters. acs.orgnih.gov This method utilizes functionalized allyl substrates, such as 4-substituted 2-acetoxybut-3-enoates, and various amine nucleophiles. acs.org The use of chiral phosphine (B1218219) ligands, like (R)-DTBM-SegPHOS, is crucial for inducing high enantioselectivity. organic-chemistry.org Research has shown that this approach can deliver the desired aminated products in excellent yields (up to 98%) and with high enantiomeric excess (up to 99% ee). acs.orgnih.gov The regioselectivity, favoring the γ-amino ester, is often attributed to the steric bulk of substituents on the allyl substrate. nih.gov

Stereoselective Alkylation of Chiral Auxiliaries: Another powerful approach involves the highly stereoselective allylation of chiral templates. For instance, the lithium enolates derived from cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones undergo diastereoselective allylation. rsc.orgox.ac.uk Treatment with LDA followed by allyl bromide introduces the allyl group at the 4-position with exceptional stereocontrol (>98% de), directed by the bulky ferrocenyl group. rsc.orgresearchgate.netox.ac.uk Subsequent hydrolysis of the resulting oxazolidinone yields the enantiomerically pure (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids, which are direct precursors to the target methyl ester. rsc.orgresearchgate.net

These methodologies represent a significant step forward, providing more direct and efficient access to chiral building blocks like this compound.

Table 1: Emerging Asymmetric Synthetic Methods for Unsaturated Amino Esters

| Methodology | Catalyst/Auxiliary | Key Features | Reported Yield/Selectivity | Reference(s) |

|---|---|---|---|---|

| Pd-Catalyzed Asymmetric Allylic Amination | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligands (e.g., (R)-DTBM-SegPHOS) | Direct catalytic route; high regioselectivity for γ-amination. | Up to 98% yield; up to 99% ee. | organic-chemistry.org, nih.gov, acs.org |

| Stereoselective Allylation | 2-Ferrocenyl-3-pivaloyl-1,3-oxazolidin-5-one | Auxiliary-based; high diastereoselectivity (>98% de). | High ee after hydrolysis. | rsc.org, researchgate.net, ox.ac.uk |

Exploration of Unprecedented Reactivity and Reaction Types

Beyond its synthesis, researchers are exploring the novel reactivity of the α,β-unsaturated amino ester scaffold to construct complex heterocyclic systems and introduce functionality. The unique electronic and steric properties of this compound make it a candidate for discovering new chemical transformations.

Domino and Annulation Reactions: A key area of emerging research is the use of unsaturated amino esters in domino reactions. For example, a domino [4+1]-annulation reaction between α,β-unsaturated δ-(N-aryl)amino esters and rhodium(II)-carbenoids has been developed. rsc.org This process involves an initial N-ylide formation, followed by an intramolecular Michael addition, to efficiently construct multi-functionalized pyrrolidine (B122466) heterocycles in yields up to 82%. rsc.org Such cascade reactions are highly atom-economical and rapidly build molecular complexity from simple precursors.

Catalytic Codimerization: Ruthenium-catalyzed codimerization reactions offer another novel pathway for functionalization. The reaction of N-acetyl α-arylenamines with acrylates provides an efficient method for synthesizing α,β-unsaturated γ-amino esters that possess a quaternary center at the γ-position, a structural motif that is challenging to construct via other methods. rsc.org

Novel Cyclization Strategies: The reactivity of the amino and unsaturated ester groups can be harnessed to create diverse heterocyclic structures. For instance, the reaction of related β-amino α,β-unsaturated esters with 2-aminopyridine (B139424) does not result in a simple amine exchange but leads to a cyclized quinazoline (B50416) derivative. oup.com This highlights the potential for intramolecular cyclization pathways to be favored under specific reaction conditions, opening doors to new heterocyclic libraries.

The exploration of these unprecedented reactions will significantly broaden the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for diversity-oriented synthesis.

Expansion into Materials Science and Supramolecular Chemistry

The inherent functionality of this compound makes it an attractive monomer for the synthesis of advanced polymers and for applications in supramolecular chemistry. Amino acids are increasingly recognized as sustainable sources for designing functional polymers with applications in the biomedical field. nih.gov

Functional Polymers: The amino and ester groups of this compound allow it to be incorporated into polymer backbones, particularly for creating poly(ester amide)s (PEAs). mdpi.com These polymers are noted for their biodegradability and favorable thermal and mechanical properties, which stem from the hydrogen-bonding interactions between the amide groups. mdpi.com By modifying amino acid-based monomers, polymers with tunable properties, such as hydrophilicity and degradation rates, can be achieved. nih.govresearchgate.net For example, related amino acid vinyl esters have been used to create degradable polycationic materials through free radical polymerization, demonstrating the potential for creating functional materials for biomedical applications like drug delivery. rsc.org

Supramolecular Assembly: The hydrogen-bonding capabilities of the amine and ester functionalities are crucial for directing the formation of ordered, non-covalent structures. In the solid state, molecules containing these groups can form predictable hydrogen-bonding motifs, such as N—H⋯O interactions, which stabilize the molecular conformation and direct crystal packing. researchgate.net These intermolecular forces can lead to the formation of higher-order structures like centrosymmetric dimers. researchgate.net Understanding and controlling these non-covalent interactions is the foundation of supramolecular chemistry and is essential for designing molecularly-defined materials, gels, and liquid crystals. The ability of this compound to participate in such interactions suggests its potential use as a building block in the rational design of self-assembling systems.

Computational Chemistry Approaches to Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For reactions involving this compound and its analogues, computational studies are providing unprecedented insight into reaction mechanisms, selectivity, and the role of catalysts.

Mechanism Elucidation: DFT calculations have been instrumental in mapping the reaction pathways of complex catalytic cycles. For example, in the Iridium(III)-catalyzed allylic C-H amination of alkenes, computational studies have detailed the entire mechanism, including the generation of the active catalyst, alkene coordination, C-H activation, migratory insertion, and product release. rsc.orgnih.gov These studies can identify key intermediates, such as the crucial allyl-Ir(V)-nitrenoid species, and calculate the energy barriers for each step. rsc.orgnih.gov

Understanding Selectivity: A major application of computational chemistry is in explaining the origins of regio- and enantioselectivity. In the Ir-catalyzed allylic amination, DFT calculations revealed that both electronic and steric factors in the key transition state for C-N bond formation dictate the observed branch-selectivity. rsc.orgnih.govacs.org Computational data can show how the chiral ligand environment creates steric repulsions that favor one enantiomer over the other, aligning with experimental observations. nih.govacs.org

Catalyst and Reaction Optimization: By modeling reaction intermediates and transition states, computational approaches can help rationalize the effect of additives and guide the design of more efficient catalysts. Studies on π-allyliridium-catalyzed amination have computationally demonstrated how cesium additives can enhance reactivity by forming more reactive monomeric cesium amide-amine complexes. nih.govacs.org Similarly, comparing different metal catalysts (e.g., Ir vs. Co) can reveal the electronic origins of their differing activities, attributing it to factors like the coordination strength of the alkene to the metal center. rsc.org This predictive power allows for a more rational, rather than purely empirical, approach to reaction development.

Table 2: Application of Computational Chemistry in Amination Reactions

| Computational Method | System Studied | Key Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Ir(III)-catalyzed allylic C-H amination | Elucidation of multi-step reaction mechanism; origin of branch-selectivity from transition state analysis. | rsc.org, nih.gov |

| DFT, Kinetic Analysis, ESI-MS | π-Allyliridium-catalyzed allylic amination | Identification of turnover-limiting step; understanding the role of cesium in enhancing reactivity; rationalization of regio- and enantioselectivity. | nih.gov, acs.org |

| DFT, Hirshfeld Surface Analysis | Enaminoester crystal structure | Correlation of experimental and computed geometric structures; analysis of intermolecular interactions (H-bonding). | ajchem-a.com |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2-aminopent-4-enoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the amino, ester, and alkene functional groups. Integrate coupling constants to verify stereochemistry (e.g., cis/trans isomerism in the pent-4-enoate moiety).

- Infrared Spectroscopy (IR) : Identify characteristic peaks for NH (~3300 cm), ester C=O (~1720 cm), and C=C (~1640 cm).

- X-ray Crystallography : For absolute configuration determination, use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Validate structural parameters (bond lengths, angles) using tools like PLATON to detect outliers .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer :

- Aminolysis Strategy : React methyl pent-4-enoate with a protected amine (e.g., Boc- or Fmoc-derivatives) under basic conditions (e.g., KCO in THF). Monitor reaction progress via TLC or HPLC.

- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® IA) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) to isolate enantiomers. Confirm purity via polarimetry or chiral HPLC .

Advanced Research Questions

Q. How should researchers design kinetic studies to investigate the α,β-unsaturated ester’s reactivity in nucleophilic additions?

- Methodological Answer :

- Variable Selection : Manipulate temperature (10–60°C), solvent polarity (e.g., DMSO vs. THF), and nucleophile concentration (e.g., Grignard reagents).

- Data Collection : Use stopped-flow UV-Vis spectroscopy to track reaction rates. Perform time-resolved -NMR for mechanistic insights (e.g., intermediate detection).

- Statistical Analysis : Apply nonlinear regression to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡). Use ANOVA to assess significance of variable effects .

Q. How can discrepancies in hydrogen bonding patterns of this compound crystals be resolved?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R(8) motifs) using Etter’s formalism to identify recurring patterns .

- Validation Tools : Cross-validate crystallographic data with PLATON to check for missed symmetry or twinning .

- Comparative Studies : Compare with analogous structures (e.g., ethyl 2-aminopent-4-enoate) to isolate steric/electronic influences on packing .

Q. What strategies improve the reproducibility of this compound in solid-state NMR studies?

- Methodological Answer :

- Sample Preparation : Ensure uniform crystallinity via recrystallization (e.g., slow evaporation from EtOAc/hexane).

- Magic-Angle Spinning (MAS) : Use MAS rates >10 kHz to reduce dipolar coupling artifacts.

- Cross-Validation : Compare -CP/MAS NMR data with DFT-calculated chemical shifts to confirm assignments .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in polar aprotic solvents?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere).

- Error Analysis : Quantify uncertainties (e.g., ±0.5 mg/mL via gravimetry) and use t-tests to compare datasets.

- Alternative Methods : Validate via HPLC with internal standards to rule out degradation .

Q. What computational methods are suitable for predicting the tautomeric stability of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize tautomer geometries (e.g., enamine vs. imine forms). Calculate Gibbs free energy differences (ΔG) at 298 K.

- Solvent Effects : Apply PCM models to simulate solvent polarity (e.g., water vs. chloroform).

- Benchmarking : Compare results with experimental -NMR shifts to validate predictions .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.